molecular formula C8H10N2O3S B8333217 5-Acetyl-2-aminobenzenesulfonamide

5-Acetyl-2-aminobenzenesulfonamide

Cat. No.: B8333217
M. Wt: 214.24 g/mol
InChI Key: BMILSKQXYNRTKK-UHFFFAOYSA-N
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Description

5-Acetyl-2-aminobenzenesulfonamide is a synthetic benzenesulfonamide derivative of significant interest in medicinal chemistry and preclinical research, particularly in the development of novel enzyme inhibitors. This compound serves as a key chemical precursor and research tool in the exploration of carbonic anhydrase (CA) inhibitors. The sulfonamide group is a known zinc-binding function that allows such molecules to interact with the active site of carbonic anhydrase enzymes, which are involved in critical physiological processes such as pH regulation and ion transport . Research into benzenesulfonamide derivatives like this one is primarily focused on their potential as therapeutic agents. Specific human carbonic anhydrase isoforms, such as hCA IX and hCA XII, are overexpressed in various hypoxic solid tumors and are validated anticancer targets . Inhibiting these isoforms disrupts the survival mechanisms of cancer cells. The structural motif of this compound, featuring a sulfonamide group and an acetyl moiety, makes it a valuable intermediate for further chemical modification using strategies like the "tail approach" to develop more potent and selective inhibitors . This compound is supplied for research purposes such as enzyme inhibition assays, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex chemical entities. It is intended for use by qualified researchers in laboratory settings only. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use.

Properties

Molecular Formula

C8H10N2O3S

Molecular Weight

214.24 g/mol

IUPAC Name

5-acetyl-2-aminobenzenesulfonamide

InChI

InChI=1S/C8H10N2O3S/c1-5(11)6-2-3-7(9)8(4-6)14(10,12)13/h2-4H,9H2,1H3,(H2,10,12,13)

InChI Key

BMILSKQXYNRTKK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)N)S(=O)(=O)N

Origin of Product

United States

Scientific Research Applications

Antibacterial Properties

Sulfonamides, including derivatives like 5-acetyl-2-aminobenzenesulfonamide, exhibit significant antibacterial activity against a range of gram-positive and gram-negative bacteria. The mechanism primarily involves the inhibition of bacterial folic acid synthesis by competing with para-aminobenzoic acid (PABA) for the active site of dihydropteroate synthase, an essential enzyme in the bacterial folate biosynthesis pathway .

Key Findings:

  • Broad Spectrum Activity: Research indicates that sulfonamides are effective against various pathogens such as Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae .
  • Resistance Mechanisms: Despite their effectiveness, some bacteria have developed resistance mechanisms, necessitating ongoing research into novel derivatives that can overcome these barriers .

Anticancer Applications

Recent studies have identified this compound as a promising candidate in cancer therapy. Its structural modifications enhance its ability to inhibit tumor growth through various mechanisms.

Mechanisms of Action:

  • Inhibition of Carbonic Anhydrases: Some derivatives have shown potent inhibitory effects on carbonic anhydrase IX (CA IX), an enzyme overexpressed in many tumors. This inhibition can disrupt tumor cell proliferation and induce apoptosis .
  • Induction of Apoptosis: Compounds similar to this compound have demonstrated the ability to induce apoptosis in various cancer cell lines, including breast cancer cells (MDA-MB-231) .

Case Studies:

  • A study found that specific sulfonamide derivatives could significantly reduce cell viability in cancer cell lines while sparing normal cells, indicating their potential for selective cancer therapy .
  • Another investigation highlighted the structure-activity relationship (SAR) of sulfonamides, revealing that certain modifications lead to enhanced anticancer activity against multiple cancer types .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is critical for developing more effective derivatives. Modifications at various positions on the aromatic ring can significantly influence both antibacterial and anticancer activities.

Modification Effect
Nitro Group SubstitutionIncreased antibacterial activity against resistant strains
Acetyl Group PresenceEnhanced selectivity towards CA IX and improved cytotoxicity in cancer cells
Alkyl Chain Length VariationsAltered pharmacokinetic properties and bioavailability

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound is essential for its therapeutic application. Studies indicate favorable absorption and distribution characteristics, although toxicity assessments are crucial to ensure safety.

Toxicological Insights:

  • Preliminary studies suggest low toxicity levels at therapeutic doses; however, long-term studies are necessary to fully understand its safety profile .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key analogs and their substituents:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight
5-Amino-2-methylbenzenesulfonamide -NH₂ (5), -CH₃ (2), -SO₂NH₂ (1) C₇H₁₀N₂O₂S 186.23 g/mol
5-Acetamido-2-aminobenzenesulfonic acid -NHCOCH₃ (5), -NH₂ (2), -SO₃H (1) C₈H₁₀N₂O₄S 230.24 g/mol
5-Acetyl-2-bromobenzenesulfonamide -COCH₃ (5), -Br (2), -SO₂NH₂ (1) C₈H₈BrNO₃S 286.12 g/mol
5-Amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide -NH₂ (5), -CH₃ (2), -N(C₂H₅)(C₆H₅) (1) C₁₅H₁₈N₂O₂S 290.38 g/mol

Key Observations :

  • This contrasts with 5-Amino-2-methylbenzenesulfonamide, where the methyl group is electron-donating .
  • Biological Activity : Brominated analogs (e.g., 5-Acetyl-2-bromobenzenesulfonamide) may exhibit enhanced bioactivity due to bromine’s electronegativity and steric effects, though this comes at the cost of increased molecular weight .

Physical and Chemical Properties

Property 5-Amino-2-methylbenzenesulfonamide 5-Acetamido-2-aminobenzenesulfonic acid 5-Acetyl-2-bromobenzenesulfonamide (Inferred)
Melting Point 163–164°C Not reported Likely higher due to acetyl group
Solubility Slightly soluble in DMSO, methanol High in polar solvents (sulfonic acid) Lower in polar solvents (hydrophobic acetyl)
Stability Stable under standard conditions Acidic sulfonic group may reduce stability Bromine may confer photolability

Key Observations :

  • The acetyl group in 5-Acetyl-2-aminobenzenesulfonamide likely reduces aqueous solubility compared to the sulfonic acid analog but may improve lipid solubility, enhancing membrane permeability .
  • The methyl substituent in 5-Amino-2-methylbenzenesulfonamide contributes to a moderate melting point, suggesting stable crystalline packing .

Preparation Methods

Reaction Mechanism and Procedure

The sulfonation-hydrogenation cascade, detailed in patent CN107805212B, begins with p-nitrotoluene as the starting material. In Step 1 , sulfonation is achieved using chlorosulfonic acid (ClSO₃H) in chlorobenzene or dichloromethane at 100–150°C. This step selectively introduces a sulfonyl chloride group at the 5-position of the benzene ring, yielding 2-methyl-5-nitrobenzenesulfonyl chloride . The reaction exploits chlorosulfonic acid’s high electrophilicity, which directs sulfonation para to the nitro group due to its strong electron-withdrawing effect.

In Step 2 , the nitro group is reduced to an amine via catalytic hydrogenation. The sulfonyl chloride intermediate is treated with ammonia water and a palladium-on-carbon (Pd/C) catalyst under high-pressure hydrogen (0.1–2.0 MPa) at 0–150°C for 3–24 hours. This step concurrently hydrolyzes the sulfonyl chloride to a sulfonamide, yielding 2-methyl-5-aminobenzenesulfonamide . Subsequent acetylation of the amine group using acetic anhydride or acetyl chloride introduces the acetyl moiety, forming the final product.

Key Parameters:

  • Sulfonation :

    • Solvent: Chlorobenzene/dichloromethane (1:1.2–1.5 w/w vs. p-nitrotoluene)

    • Temperature: 100–150°C

    • Yield: 85–90%

  • Hydrogenation :

    • Catalyst: 10% Pd/C (0.1–0.5 wt%)

    • Pressure: 0.5–1.5 MPa

    • Yield: 73–87%

Friedel-Crafts Acylation Approach

Direct Acylation of 2-Aminobenzenesulfonamide

This method, described in patent CN104557604A, employs a Friedel-Crafts acylation to introduce the acetyl group. 2-Aminobenzenesulfonamide is reacted with acetyl chloride in the presence of a NaCl-AlCl₃ low-melting molten salt system (140–160°C). The AlCl₃ acts as a Lewis acid, activating the acetyl chloride for electrophilic attack at the 5-position of the benzene ring. The molten salt eliminates the need for volatile organic solvents, enhancing safety and reducing environmental impact.

Optimization Insights:

  • Catalyst System : NaCl-AlCl₃ (1:2 molar ratio) achieves 92% conversion at 150°C.

  • Solvent-Free Conditions : Eliminates nitrobenzene/dichloromethane, reducing toxicity.

  • Yield : 78–85% after recrystallization.

Reductive Amination of 5-Acetyl-2-nitrobenzenesulfonamide

Nitro Reduction with Sodium Borohydride

As outlined in patent US6943159B1, 5-acetyl-2-nitrobenzenesulfonamide is reduced using sodium borohydride (NaBH₄) in ethanol. The nitro group is selectively reduced to an amine at 60–80°C, preserving the sulfonamide and acetyl functionalities. This method avoids high-pressure hydrogenation, making it suitable for small-scale synthesis.

Reaction Conditions:

  • Reducing Agent : NaBH₄ (2.5 equiv)

  • Solvent : Ethanol/water (4:1 v/v)

  • Yield : 70–75%

Sequential Chlorosulfonation and Acetylation

Two-Step Synthesis from p-Nitrotoluene

This approach, adapted from CN103570595A, involves:

  • Chlorosulfonation : p-Nitrotoluene reacts with chlorosulfonic acid to form 5-chloro-2-nitrobenzenesulfonyl chloride .

  • Amination and Acetylation : The nitro group is reduced with iron powder in methanol/water, followed by acetylation with acetic anhydride.

Data Summary:

StepConditionsYield
ChlorosulfonationClSO₃H, 50°C, 2 h86%
ReductionFe, NH₄Cl, MeOH/H₂O, 60°C74%
AcetylationAc₂O, rt, 1 h89%

Comparative Analysis of Methods

Efficiency and Scalability

  • Sulfonation-Hydrogenation (): High purity (≥98%) and scalability, but requires high-pressure equipment.

  • Friedel-Crafts Acylation (): Solvent-free, eco-friendly, but AlCl₃ disposal poses challenges.

  • Reductive Amination (): Mild conditions but lower yields.

  • Sequential Chlorosulfonation (): Cost-effective but involves toxic intermediates.

Industrial Applicability

The sulfonation-hydrogenation route is favored for large-scale production due to its robustness, while Friedel-Crafts acylation is emerging as a greener alternative.

Q & A

What are the established synthetic routes for 5-Acetyl-2-aminobenzenesulfonamide, and how do reaction conditions influence yield?

Basic Research Focus
The synthesis of this compound typically involves sulfonylation and acetylation steps. A scalable method for analogous compounds (e.g., 5-amino-2-methylbenzenesulfonamide) employs controlled sulfonation of aminobenzenes followed by acetylation under mild acidic conditions . Key factors include temperature control (60–80°C) and stoichiometric ratios of sulfonating agents (e.g., chlorosulfonic acid) to minimize side reactions. Evidence from ultrasound-assisted synthesis of aryl sulfonamides suggests solvent polarity significantly impacts yields; methanol and ethanol often achieve higher purity (>70%) compared to non-polar solvents like THF .

How can researchers resolve contradictions in spectroscopic data during structural characterization?

Advanced Research Focus
Discrepancies in NMR or IR spectra may arise from tautomerism or solvent-induced shifts. For sulfonamides, X-ray crystallography (as demonstrated for 5-amino-2-methylbenzenesulfonamide) provides definitive structural confirmation, resolving ambiguities in proton assignments . Additionally, computational tools (DFT calculations) can predict spectral patterns and validate experimental data. Cross-referencing with databases like NIST Chemistry WebBook ensures alignment with authoritative spectral libraries .

What purification strategies are optimal for isolating this compound from reaction mixtures?

Basic Research Focus
Recrystallization using methanol/water mixtures is widely effective due to the compound’s moderate solubility in polar solvents (e.g., DMSO, methanol) . For impurities with similar polarity, column chromatography (silica gel, ethyl acetate/hexane gradient) achieves separation. Advanced techniques like preparative HPLC (C18 column, acetonitrile/water mobile phase) are recommended for high-purity requirements (>99%) .

How does the acetyl group in this compound influence its bioactivity compared to non-acetylated analogs?

Advanced Research Focus
The acetyl group enhances lipophilicity, potentially improving membrane permeability. Structure-activity relationship (SAR) studies on sulfonamide derivatives (e.g., antimicrobial or carbonic anhydrase inhibitors) reveal that electron-withdrawing substituents like acetyl groups modulate binding affinity to target enzymes . Comparative assays (e.g., enzyme inhibition kinetics) between acetylated and non-acetylated analogs are critical for quantifying these effects .

What analytical methods are recommended for quantifying this compound in complex matrices?

Basic Research Focus
Reverse-phase HPLC with UV detection (λ = 254 nm) is standard, using a C18 column and acetonitrile/water (70:30) mobile phase. For trace analysis, LC-MS/MS (electrospray ionization) provides higher sensitivity, with a detection limit of ~0.1 ng/mL . Validation parameters (linearity, recovery) should adhere to ICH guidelines.

How can researchers optimize solvent systems for heterogeneous reactions involving this compound?

Advanced Research Focus
Solvent selection hinges on polarity and hydrogen-bonding capacity. Data from sulfonamide syntheses indicate methanol and ethanol maximize yields (up to 76%) by stabilizing intermediates via H-bonding . For biphasic reactions, mixed solvents (e.g., DCM/water) enhance reagent miscibility. Computational solvent screening tools (COSMO-RS) predict solvent efficacy based on solvation free energy .

What are the key challenges in scaling up this compound synthesis, and how can they be mitigated?

Advanced Research Focus
Scale-up issues include exothermic reactions during sulfonation and acetyl group hydrolysis. Process intensification strategies (e.g., continuous flow reactors) improve heat dissipation and reduce side reactions . Kinetic studies under varying temperatures (25–80°C) identify safe operating ranges. Quality-by-design (QbD) approaches ensure reproducibility across batches .

How do structural modifications of this compound affect its physicochemical properties?

Advanced Research Focus
Modifications like halogenation or alkylation alter solubility and stability. For example, introducing chloro groups increases metabolic stability but reduces aqueous solubility. Computational tools (e.g., MarvinSketch) predict logP and pKa values, guiding rational design . Experimental validation via shake-flask solubility assays and accelerated stability testing (40°C/75% RH) is essential .

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